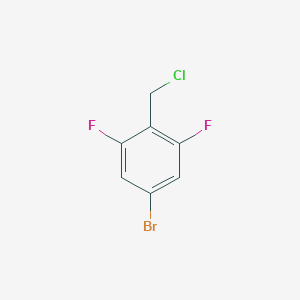

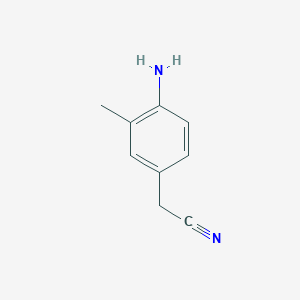

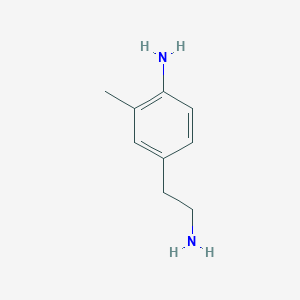

(4-Amino-3-methylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Natamycin, also known as pimaricin, is a polyene macrolide antibiotic produced by certain species of the genus Streptomyces. It is widely used as an antifungal agent in both medical and food industries. In medicine, natamycin is primarily used to treat fungal infections of the eye, such as blepharitis, conjunctivitis, and keratitis . In the food industry, it is used as a preservative to prevent fungal growth in dairy products and other foods .

Preparation Methods

Natamycin is produced through the fermentation of specific Streptomyces species, such as Streptomyces natalensis, Streptomyces gilvosporeus, Streptomyces chattanoogensis, and Streptomyces lydicus . The production process involves aerobic submerged cultivation, where the bacteria are grown in a nutrient-rich medium under controlled conditions. The fermentation broth is then subjected to various extraction and purification steps to isolate natamycin. These steps typically include acidification, precipitation, solvent extraction, and spray drying .

Chemical Reactions Analysis

Natamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of natamycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Natamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure and reactivity of polyene macrolides. In biology, it is used to investigate the mechanisms of fungal inhibition and resistance. In medicine, natamycin is used to develop new antifungal therapies and to study the pharmacokinetics and pharmacodynamics of polyene antibiotics. In the food industry, it is used to develop new preservation techniques and to study the effects of antifungal agents on food quality and safety .

Mechanism of Action

Natamycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the structure and function of the membrane, leading to cell death. Unlike other polyene antibiotics, natamycin does not significantly alter membrane permeability. Instead, it prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Comparison with Similar Compounds

Natamycin belongs to the polyene class of macrolide antibiotics, which also includes amphotericin B and nystatin. Compared to these compounds, natamycin has a unique mode of action and a broader spectrum of activity against fungi. It is also less toxic to mammalian cells and has a lower risk of inducing microbial resistance. Other similar compounds include tennecetin and natacyn, which share similar structures and mechanisms of action .

Properties

CAS No. |

180149-38-6 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-(4-amino-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |

InChI Key |

ACZFZZFUGILAFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CC#N)N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)N |

Synonyms |

Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)](/img/structure/B65693.png)

![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)

![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)

![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)